molecular formula C46H58Cl2N4O B606864 Cyanine5.5 amine CAS No. 2097714-44-6

Cyanine5.5 amine

Cat. No.: B606864
CAS No.: 2097714-44-6
M. Wt: 753.9
InChI Key:
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Scientific Research Applications

Mechanism of Action

The mechanism of action of Cyanine5.5 amine involves its ability to emit fluorescence upon excitation. The dye contains a conjugated system that absorbs light at a specific wavelength (648 nm) and emits light at a longer wavelength (710 nm) . This property allows it to be used as a fluorescent marker in various biological and chemical assays. The molecular targets and pathways involved include the labeling of proteins, nucleic acids, and other biomolecules, facilitating their detection and analysis .

Properties

CAS No.

2097714-44-6

Molecular Formula

C46H58Cl2N4O

Molecular Weight

753.9

IUPAC Name

1H-​Benz[e]​indolium, 2-​[5-​[3-​[6-​[(6-​aminohexyl)​amino]​-​6-​oxohexyl]​-​1,​3-​dihydro-​1,​1-​dimethyl-​2H-​benz[e]​indol-​2-​ylidene]​-​1,​3-​pentadien-​1-​yl]​-​1,​1,​3-​trimethyl-

SMILES

CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(NCCCCCC[NH3+])=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine5.5 amine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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